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Compound Name: CK1-IN-1

Cat. No.: B610341 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the casein kinase 1 (CK1) inhibitor, CK1-IN-1,

with other commercially available CK1 inhibitors. The information presented is based on

available experimental data to assist researchers in selecting the most appropriate tool

compound for their studies.

Introduction to Casein Kinase 1
Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are ubiquitously expressed

in eukaryotic cells. This family includes several isoforms (α, β, γ1, γ2, γ3, δ, and ε) which play

crucial roles in a multitude of cellular processes.[1][2] These processes include the regulation

of signal transduction pathways critical for cell growth, proliferation, embryonic development,

and circadian rhythms.[1] Key signaling pathways modulated by CK1 include the Wnt/β-

catenin, Hedgehog (Hh), and Hippo pathways.[1] Dysregulation of CK1 activity has been

implicated in various diseases, including cancer, neurodegenerative disorders, and sleep

disorders, making it an attractive target for therapeutic intervention.[3][4]

Overview of CK1-IN-1
CK1-IN-1 is a potent inhibitor of Casein Kinase 1. It functions as an ATP-competitive inhibitor,

binding to the ATP pocket of the kinase to prevent the phosphorylation of its substrates.[5]
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The following table summarizes the in vitro inhibitory activity of CK1-IN-1 and other commonly

used CK1 inhibitors against the CK1δ and CK1ε isoforms. It is important to note that the IC50

values presented are compiled from various sources and may not be directly comparable due

to differences in experimental conditions.

Inhibitor Target(s) IC50 (CK1δ) IC50 (CK1ε)
Known Off-
Targets

Reference(s
)

CK1-IN-1
CK1δ, CK1ε,

VRK1
17 nM 15 nM

VRK1 (Ki =

37.9 nM)
[6]

PF-670462 CK1δ, CK1ε 14 nM

~84 nM (6-

fold selective

for δ)

p38, EGFR,

and others

(non-

selective

kinase

inhibitor)

[5][7][8]

D4476 CK1δ 300 nM -

ALK5 (IC50 =

500 nM),

p38α

[9][10][11]

IC261 CK1δ, CK1ε 1 µM 1 µM

Tubulin

(inhibits

microtubule

polymerizatio

n)

[5][7]

Note: A lower IC50 value indicates a higher potency of the inhibitor. The data presented here is

for comparative purposes and has been collected from different studies. For direct comparison,

it is recommended to test the inhibitors head-to-head under identical experimental conditions.

Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory effect of a compound on

CK1 activity. This can be adapted for various detection methods, such as radiometric assays or

luminescence-based assays like the ADP-Glo™ Kinase Assay.
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Materials:

Recombinant human CK1δ or CK1ε enzyme

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

Substrate (e.g., α-casein or a specific peptide substrate)

ATP

CK1-IN-1 and other inhibitors of interest

Detection reagent (e.g., [γ-³²P]ATP for radiometric assay or ADP-Glo™ reagents)

96-well or 384-well plates

Plate reader (scintillation counter or luminometer)

Procedure:

Prepare Reagents: Dilute the CK1 enzyme, substrate, and ATP in the kinase buffer to their

desired working concentrations. Prepare serial dilutions of the inhibitors.

Reaction Setup: In a multi-well plate, add the diluted inhibitor solution.

Add Enzyme: Add the diluted CK1 enzyme to each well.

Initiate Reaction: Add the substrate/ATP mixture to each well to start the kinase reaction. The

final reaction volume is typically 15-25 µL.[5]

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring

the reaction is within the linear range.[5]

Stop Reaction and Detect Signal:

Radiometric Assay: Stop the reaction by adding a stop solution (e.g., 0.5 M

orthophosphoric acid). Spot the reaction mixture onto a phosphocellulose membrane,

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b610341?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783656/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3783656/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity

using a scintillation counter.

ADP-Glo™ Assay: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add

the Kinase Detection Reagent to convert the generated ADP to ATP and produce a

luminescent signal.

Data Analysis: Plot the measured signal against the inhibitor concentration and fit the data to

a dose-response curve to determine the IC50 value.

Visualizing Key Processes
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is a critical signaling cascade regulated by CK1. The diagram

below illustrates the "off" and "on" states of this pathway. In the absence of a Wnt signal ("off"

state), CK1α phosphorylates β-catenin, marking it for degradation. When Wnt is present ("on"

state), this degradation is inhibited, allowing β-catenin to accumulate and activate target gene

expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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